3-Fluorophenmetrazine Hydrochloride
Description
Interaction with Monoamine Transporter Systems
3-FPM interacts with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, respectively. researchgate.netnih.gov
In vitro studies using human embryonic kidney (HEK293) cells that express monoamine transporters have shown that 3-FPM is a potent inhibitor of dopamine uptake via DAT. researchgate.netnih.gov It displays inhibitory potency comparable to that of cocaine, with an IC50 value of less than 2.5 μM. researchgate.netnih.govresearchgate.net Further studies have determined its half-maximal effective concentration (EC50) for dopamine release to be 43 nM. wikipedia.orgwho.intiiab.me
Similar to its effects on DAT, 3-FPM is a potent inhibitor of norepinephrine uptake at the NET, also with an IC50 value under 2.5 μM in HEK293 cells. researchgate.netnih.govresearchgate.net It demonstrates a high efficacy for norepinephrine release, with an EC50 value of 30 nM. wikipedia.orgwho.intiiab.me
In contrast to its high potency at DAT and NET, 3-FPM exhibits significantly less potent effects at the serotonin transporter. researchgate.netnih.gov Studies have reported IC50 values greater than 80 μM for the inhibition of serotonin uptake. researchgate.netnih.govresearchgate.net The EC50 value for serotonin release is notably high at 2558 nM, indicating a much lower efficacy in promoting serotonin release compared to dopamine and norepinephrine. wikipedia.orgwho.intiiab.me
The pharmacological data highlights a clear selectivity of 3-FPM for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT). The low EC50 values for dopamine and norepinephrine release (43 nM and 30 nM, respectively) compared to the much higher value for serotonin release (2558 nM) underscore this preference. wikipedia.orgwho.intiiab.me This profile suggests that 3-FPM primarily acts as a dopamine and norepinephrine releasing agent. The inhibitory concentrations (IC50) further support this, showing potent inhibition at DAT and NET (< 2.5 μM) and weak inhibition at SERT (> 80 μM). researchgate.netnih.govresearchgate.net
Table 1: Comparative Potencies of 3-FPM at Monoamine Transporters
| Transporter | EC50 (nM) | IC50 (μM) |
|---|---|---|
| Dopamine (DAT) | 43 wikipedia.orgwho.intiiab.me | < 2.5 researchgate.netnih.govresearchgate.net |
| Norepinephrine (NET) | 30 wikipedia.orgwho.intiiab.me | < 2.5 researchgate.netnih.govresearchgate.net |
| Serotonin (SERT) | 2558 wikipedia.orgwho.intiiab.me | > 80 researchgate.netnih.govresearchgate.net |
Role as a Monoamine Releasing Agent vs. Uptake Inhibitor
Research indicates that 3-FPM functions as a fully efficacious releaser at monoamine transporters, acting as a substrate rather than a blocker. who.int This mechanism is more akin to that of amphetamine-like stimulants than to cocaine-like reuptake inhibitors. who.int Experiments have demonstrated that 3-FPM induces transporter-mediated reverse transport, causing the efflux of monoamines from the neuron into the synapse. researchgate.netnih.gov This releasing action is a key feature of its pharmacological profile.
Preclinical In Vitro Pharmacological Assays
Preclinical investigations have utilized various in vitro models to characterize the pharmacological actions of 3-FPM. These assays have been conducted in human embryonic kidney (HEK293) cells genetically engineered to express human monoamine transporters (hDAT, hNET, and hSERT). researchgate.netnih.govljmu.ac.uk In these cell lines, radiotracer uptake experiments have been employed to determine the inhibitory potency (IC50) of 3-FPM on the uptake of dopamine, norepinephrine, and serotonin. who.intwho.int Furthermore, monoamine release assays using rat brain synaptosomes have been conducted to measure the efficacy (EC50) of 3-FPM in promoting the release of these neurotransmitters. researchgate.netnih.govwho.int These studies have consistently shown that 3-FPM is a potent and efficacious releaser of dopamine and norepinephrine, with substantially weaker effects on serotonin. who.inttandfonline.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBXKFJWSBWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization in Research
Established Synthetic Pathways for 3-Fluorophenmetrazine (B1651833) Hydrochloride
The synthesis of 3-FPM is based on established chemical principles, adapted from methods developed for other phenylmorpholine analogs. who.intljmu.ac.uk A common route was described in a 2011 patent application and has been utilized in subsequent chemical research. ljmu.ac.ukresearchgate.net
The synthesis of 3-FPM and its positional isomers generally follows a multi-step process starting from a substituted propiophenone. who.int The key steps are:
Bromination: The synthesis begins with the bromination of the appropriate fluoropropiophenone starting material. For 3-FPM, this is 3'-fluoropropiophenone. This reaction yields an α-bromo-fluoropropiophenone intermediate. who.int
Reaction with Ethanolamine: The resulting α-bromo ketone is then reacted with ethanolamine. This step forms a key intermediate, in this case, 1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one. who.int
Reduction: The ketone group in the intermediate is reduced to a hydroxyl group (an alcohol). This reduction is typically achieved using sodium borohydride. who.int
Cyclization: The final step to form the morpholine (B109124) ring is cyclization, which is aided by the use of a strong acid, such as concentrated sulfuric acid. who.int
Salt Formation: The resulting free base is then converted to its hydrochloride salt.
The precursors and intermediates for this common synthetic pathway are detailed in the table below.
| Step | Precursor/Intermediate Name | Chemical Role |
| 1 | 3'-Fluoropropiophenone | Starting Material |
| 1 | Bromine | Brominating Agent |
| 2 | α-Bromo-3-fluoropropiophenone | Intermediate |
| 2 | Ethanolamine | Reactant for amine addition |
| 3 | 1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one | Intermediate |
| 3 | Sodium Borohydride | Reducing Agent |
| 4 | 1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol | Intermediate |
| 4 | Concentrated Sulfuric Acid | Catalyst for Cyclization |
| 5 | 2-(3-fluorophenyl)-3-methylmorpholine | Final Product (Free Base) |
| 5 | Hydrochloric Acid | Acid for Salt Formation |
Achieving high purity is critical for research applications to ensure that observed effects are attributable solely to the compound of interest. Research has shown that while the general synthetic pathway is effective, optimization can improve yield and purity. One practical challenge noted in research is inducing crystallization of the final product. To overcome this, it has been found to be practical to generate the fumarate (B1241708) salts of the fluorophenmetrazine isomers, which aids in crystallization and purification. researchgate.net Furthermore, during the characterization phase, reproducibility of retention times in liquid chromatography was found to be challenging, but this was improved by carefully selecting and optimizing the mobile phase composition, for instance, by using a mix of 97% water and 3% acetonitrile, both containing 0.1% formic acid. ljmu.ac.uk
Synthesis and Characterization of Positional Isomers
To definitively identify 3-FPM and distinguish it from similar compounds, its positional isomers, 2-Fluorophenmetrazine (2-FPM) and 4-Fluorophenmetrazine (4-FPM), have also been synthesized and characterized in research settings. nih.govatu.ie This comparative analysis is crucial for forensic and research laboratories to avoid misidentification.
The synthesis of 2-FPM follows an analogous pathway to that of 3-FPM, with the primary difference being the starting material: 2'-fluoropropiophenone. ljmu.ac.uk The subsequent steps of bromination, reaction with ethanolamine, reduction, and cyclization are carried out similarly. who.intljmu.ac.uk An alternative synthesis protocol has also been developed using N-methyl-2-pyrrolidone instead of N,N-diisopropylethylamine to produce 2-methylphenmetrazine (2-MPM), a related compound, suggesting that variations in the synthetic route are possible. researchgate.net The characterization of 2-FPM alongside its isomers using various analytical techniques allows for clear differentiation. ljmu.ac.uknih.gov
Similar to its other isomers, 4-FPM is synthesized starting from its corresponding precursor, 4'-fluoropropiophenone. ljmu.ac.uk The synthesis and pharmacological properties of 4-FPM were described in a 2011 patent alongside 3-FPM. ljmu.ac.uk Extensive analytical characterization has been performed to differentiate it from 2-FPM and 3-FPM. nih.govatu.ie These studies provide a comprehensive dataset of chromatographic and spectroscopic data essential for the specific identification of each isomer. ljmu.ac.ukresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization in Research
A suite of advanced analytical techniques is employed to unambiguously identify and characterize 3-FPM and its isomers. researchgate.netnih.gov These methods provide detailed information about the molecular structure, purity, and chemical properties of the compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique used to separate and identify the FPM isomers. who.int Analysis of the trifluoroacetylated (TFAA) derivatives of the isomers has been shown to produce distinct fragmentation patterns, allowing for their differentiation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS and its tandem version, LC-MS/MS, are powerful tools for the detection and quantification of 3-FPM in various matrices. oup.comresearchgate.net High-performance liquid chromatography (HPLC) can successfully separate the three positional isomers, which show distinct retention times under specific conditions. ljmu.ac.uk For example, one study reported retention times of 19.34 min for 3-FPM, compared to 16.18 min for 2-FPM and 18.48 min for 4-FPM. ljmu.ac.uk For quantitative analysis, a sensitive and specific LC-MS/MS method using multiple reaction monitoring (MRM) has been developed. oup.com
| Compound | Retention Time (min) ljmu.ac.uk |
| 2-Fluorophenmetrazine (2-FPM) | 16.18 |
| 4-Fluorophenmetrazine (4-FPM) | 18.48 |
| 3-Fluorophenmetrazine (3-FPM) | 19.34 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the synthesized FPM isomers. researchgate.net The data from NMR provides detailed information about the arrangement of atoms within the molecule, confirming the successful synthesis of the target compound.
X-ray Crystallography: This technique has been used to determine the precise three-dimensional structure of 3-FPM. nih.gov X-ray analysis revealed that the 3-FPM cation exists in a chair conformation, which is consistent with the conformation of the parent compound, phenmetrazine hydrochloride. who.intresearchgate.net
Thin-Layer Chromatography (TLC): TLC has been successfully used as a simple and effective method to differentiate 3-FPM from its 2- and 4- positional isomers. who.intresearchgate.net
Electrochemical Analysis: The electrochemical behavior of 3-FPM has been studied using cyclic voltammetry and differential pulse voltammetry (DPV). researchgate.net These studies investigated the oxidation of the molecule and led to the development of an electrochemical method for its detection, with a limit of detection of 4.7 μmol/L in a phosphate (B84403) buffer solution. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-FPM, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
In ¹H NMR analysis of 3-Fluorophenmetrazine Hydrochloride, the spectrum reveals characteristic signals corresponding to the different protons in the molecule. For instance, a three-proton doublet observed at approximately 0.96 ppm is indicative of the methyl group. industry.gov.au The protons on the morpholine ring and the fluorophenyl group produce a complex pattern of signals in the aromatic and aliphatic regions of the spectrum. swgdrug.org Quantitative NMR (qNMR) can be employed to determine the purity of a sample by comparing the integral of a specific analyte signal to that of a certified internal standard, such as potassium hydrogen maleate. industry.gov.au
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, and their chemical shifts offer insights into their bonding and electronic environment.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~0.96 | Doublet | Methyl group (CH₃) |
| ~3.0-4.5 | Multiplets | Morpholine ring protons |
| ~7.0-7.5 | Multiplets | Aromatic protons on the fluorophenyl ring |
Note: Specific chemical shifts can vary depending on the solvent and instrument parameters.
Mass Spectrometry (MS) Applications in Structural Confirmation
Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and fragmentation pattern of 3-FPM, aiding in its identification and differentiation from isomers. who.intatu.ie
Electron ionization (EI) mass spectrometry of 3-FPM typically shows a molecular ion peak corresponding to its molecular weight. swgdrug.org The fragmentation pattern is also characteristic, with specific fragment ions resulting from the cleavage of the molecule. For example, a common fragmentation pathway involves the loss of a methyl radical followed by other characteristic losses, providing a fingerprint for the molecule. ljmu.ac.uk When derivatized with trifluoroacetic anhydride (B1165640) (TFAA), the resulting spectrum can show additional ions that aid in structural confirmation. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is also widely used, particularly for analyzing complex mixtures and for its high sensitivity. nih.govresearchgate.net In-source collision-induced dissociation (CID) can be used to generate product ion spectra, which provide further structural information. ljmu.ac.uk The protonated molecule [M+H]⁺ is typically observed in the mass spectrum. ljmu.ac.uk
Table 2: Key Mass Spectral Fragments for 3-Fluorophenmetrazine
| m/z (mass-to-charge ratio) | Interpretation |
|---|---|
| 195 | Molecular Ion [M]⁺ |
| 179 | [M - CH₃]⁺ |
| 162 | Further fragmentation |
| 135 | Cyclopropylium species |
| 56 | Characteristic fragment |
Note: Fragmentation patterns can be influenced by the ionization method and energy.
X-ray Crystallography for Three-Dimensional Structure Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystalline state of this compound. cambridge.org This technique has been instrumental in confirming the molecular structure and stereochemistry of 3-FPM. who.intresearchgate.net
Studies have shown that the 3-FPM cation adopts a chair conformation, which is consistent with the conformation of the parent compound, phenmetrazine hydrochloride. who.int The analysis also confirms the relative positions of the substituents on the morpholine and phenyl rings. cambridge.org X-ray diffraction data, including the space group and unit cell dimensions, provide a detailed picture of the crystal packing. cambridge.org For example, one study reported that 3-FPM hydrochloride crystallizes in the monoclinic space group Cc, with both (S,S) and (R,R) enantiomers present in the lattice. cambridge.org
Chromatographic Techniques for Purity Assessment and Isomer Differentiation
Chromatographic techniques are essential for assessing the purity of 3-FPM samples and for differentiating it from its positional isomers, 2-FPM and 4-FPM. who.intatu.ie
Gas Chromatography (GC)
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of 3-FPM. swgdrug.orgresearchgate.net The retention time of 3-FPM in a GC system is a key parameter for its identification. swgdrug.org While underivatized 3-FPM can be analyzed, derivatization, for instance with trifluoroacetic anhydride (TFAA), can improve chromatographic separation and provide additional mass spectral information. nih.govresearchgate.net GC-MS allows for both the separation of 3-FPM from other compounds and its unambiguous identification based on its mass spectrum. ljmu.ac.uk
Liquid Chromatography (LC)
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), offers excellent separation and sensitivity for the analysis of 3-FPM. nih.govresearchgate.netnih.gov LC methods have been developed to successfully separate 3-FPM from its 2- and 4-positional isomers. ljmu.ac.ukresearchgate.net The choice of mobile phase composition is critical for achieving good separation and reproducible retention times. ljmu.ac.uk LC-MS/MS methods, operating in multiple reaction monitoring (MRM) mode, provide high selectivity and are suitable for the quantitative analysis of 3-FPM in various matrices. researchgate.net
Table 3: Comparative Chromatographic Data for FPM Isomers
| Isomer | Typical GC Retention Time (min) | Typical LC Retention Time (min) |
|---|---|---|
| 2-FPM | Varies with method | 16.18 |
| 3-FPM | 6.576 | 19.34 |
| 4-FPM | Varies with method | 18.48 |
Note: Retention times are highly dependent on the specific chromatographic conditions (e.g., column, mobile/stationary phase, temperature program, flow rate). swgdrug.orgljmu.ac.uk
Stereochemical Considerations in Synthesis and Analysis
The structure of 3-Fluorophenmetrazine contains two chiral centers, which means it can exist as four possible stereoisomers, comprising two pairs of enantiomers (cis and trans racemates). who.int The synthesis of 3-FPM typically results in a racemic mixture of the more stable trans-isomer. nih.gov
The differentiation and characterization of these stereoisomers are important aspects of its analysis. While standard chromatographic and spectroscopic techniques may not always distinguish between enantiomers, chiral chromatography can be employed for their separation. X-ray crystallography can definitively determine the relative stereochemistry (cis or trans) and, in some cases, the absolute configuration if a chiral derivative or a single enantiomer is crystallized. cambridge.org The biological activity of the different stereoisomers can vary significantly, highlighting the importance of stereochemical control and analysis in the research of this compound.
Pharmacological Profile and Neurobiological Mechanisms of Action
Preclinical In Vitro Pharmacological Assays
Cell Line Models (e.g., HEK293 cells) for Transporter Function Studies
Human Embryonic Kidney 293 (HEK293) cells are a crucial tool in characterizing the interaction of 3-Fluorophenmetrazine (B1651833) (3-FPM) with monoamine transporters. Studies utilizing HEK293 cells expressing human dopamine (B1211576) transporters (DAT), norepinephrine (B1679862) transporters (NET), and serotonin (B10506) transporters (SERT) have elucidated the compound's primary mechanism of action.
Research has demonstrated that 3-FPM and its positional isomers, 2-FPM and 4-FPM, are effective inhibitors of dopamine and norepinephrine uptake, with potencies comparable to that of cocaine. researchgate.nettandfonline.comnih.govherts.ac.uk Specifically, the IC50 values for uptake inhibition at DAT and NET are less than 2.5 µM. researchgate.netnih.govwikipedia.orgljmu.ac.ukiiab.mewikiwand.com In stark contrast, their effect on serotonin transporters is significantly less potent, with IC50 values greater than 80 µM. researchgate.netnih.govwikipedia.orgljmu.ac.ukiiab.mewikiwand.com
Furthermore, experiments designed to investigate transporter-mediated reverse transport, or efflux, reveal that 3-FPM induces the release of neurotransmitters via DAT, NET, and SERT in HEK293 cells. researchgate.netnih.govljmu.ac.ukresearchgate.net This efflux is enhanced by the sodium/hydrogen ionophore monensin. researchgate.netnih.govljmu.ac.uk In studies on SERT-expressing HEK293 cells, 3-FPM and 4-FPM were found to significantly increase the basal release of serotonin, while 2-FPM did not show a similar effect. researchgate.net These findings from cell line models categorize 3-FPM as a substrate-type releaser at monoamine transporters, a characteristic it shares with amphetamine-like stimulants rather than cocaine-like uptake blockers. who.intwho.int
Interactive Data Table: IC50 Values of 3-FPM at Monoamine Transporters in HEK293 Cells
| Transporter | IC50 Value (µM) |
| Dopamine Transporter (DAT) | < 2.5 |
| Norepinephrine Transporter (NET) | < 2.5 |
| Serotonin Transporter (SERT) | > 80 |
| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. |
Rat Brain Synaptosomal Preparations in Neurotransmitter Release Studies
To further understand the neurochemical profile of 3-FPM, researchers have employed rat brain synaptosomal preparations. These preparations, which are isolated nerve terminals, provide a more physiologically relevant model for studying neurotransmitter release.
Consistent with the findings from HEK293 cell studies, experiments using rat brain synaptosomes have confirmed that 3-FPM is a fully efficacious releaser of monoamines. who.intwho.int It acts as a substrate for the monoamine transporters, rather than a simple blocker. who.intwho.int In these assays, 3-FPM demonstrated the ability to evoke a concentration-dependent release of dopamine, norepinephrine, and to a lesser extent, serotonin. researchgate.nettandfonline.comnih.govherts.ac.ukljmu.ac.uk Specifically, monoamine release assays using rat brain homogenates showed that 3-fluorophenmetrazine was 100% effective at dopamine receptors, 95% at serotonin receptors, and 93% at norepinephrine receptors. who.intwho.int
The potency of 3-FPM as a releasing agent is most pronounced at the catecholamine transporters. researchgate.netnih.gov Studies using synaptosomes prepared from rat striatum (for DAT assays) and whole brain minus striatum and cerebellum (for NET and SERT assays) have provided quantitative data on its releasing capabilities. ljmu.ac.uk The consistent results across both cell line models and synaptosomal preparations solidify the classification of 3-FPM as a monoamine releasing agent. who.intwho.int
Interactive Data Table: Efficacy of 3-FPM in Monoamine Release from Rat Brain Homogenates
| Neurotransmitter Receptor | Efficacy (%) |
| Dopamine | 100 |
| Serotonin (5-HT) | 95 |
| Norepinephrine | 93 |
| Efficacy represents the ability of a drug to produce a response at a receptor. |
Effects on Neurotransmitter Levels and Dynamics
The primary mechanism of action of 3-FPM is to increase the extracellular concentrations of dopamine and norepinephrine. wikipedia.orgecddrepository.orgoup.com It achieves this by acting as a releasing agent at their respective transporters. wikipedia.orgiiab.mewho.intwho.int The half-maximal effective concentration (EC50) values for 3-FPM as a norepinephrine and dopamine releasing agent are 30 nM and 43 nM, respectively. wikipedia.orgwho.int In contrast, its efficacy as a serotonin releaser is significantly lower, with an EC50 value of 2558 nM. wikipedia.orgwho.int This preferential action on catecholamine systems is a defining feature of its pharmacological profile. researchgate.netnih.gov The activity of 3-FPM is therefore more akin to amphetamine-like "releasers" than to cocaine-like "blockers". who.intwho.int
Interactive Data Table: EC50 Values of 3-FPM for Monoamine Release
| Neurotransmitter | EC50 Value (nM) |
| Norepinephrine | 30 |
| Dopamine | 43 |
| Serotonin | 2558 |
| EC50 is the concentration of a drug that gives a half-maximal response. |
Comparative Pharmacology with Related Stimulants
The pharmacological properties of 3-FPM are often compared to its parent compound, phenmetrazine, as well as other stimulants like amphetamine and cocaine.
Like phenmetrazine, 3-FPM is a substrate-type releaser at DAT and NET, with weaker activity at SERT. tandfonline.comnih.gov However, fluorination at the 3-position of the phenyl ring does appear to modify its potency and pharmacokinetics. musechem.com The stimulant effects of 3-FPM are considered comparable to those of amphetamine. ecddrepository.orgpsychonautwiki.org Both substances increase the release of dopamine and norepinephrine, leading to similar physiological and behavioral effects. ecddrepository.orgoup.com
In contrast, the mechanism of 3-FPM differs from that of cocaine. While both substances inhibit the reuptake of dopamine and norepinephrine, 3-FPM is a potent releasing agent, whereas cocaine primarily acts as a reuptake inhibitor or "blocker". tandfonline.comherts.ac.ukwho.intwho.int The potency of 3-FPM in inhibiting uptake at DAT and NET is comparable to that of cocaine. researchgate.nettandfonline.comnih.govherts.ac.uk
Studies comparing the positional isomers of fluorophenmetrazine (2-FPM, 3-FPM, and 4-FPM) have revealed subtle but significant differences. While all three isomers are more selective for DAT and NET over SERT, moving the fluorine from the 2- to the 3- and then to the 4-position results in a progressive increase in relative potency at SERT. ljmu.ac.ukwho.intwho.int This suggests that the position of the fluorine atom can modulate the selectivity of the compound for different monoamine transporters.
Metabolism and Biotransformation Research
In Vivo Metabolic Pathways in Research Models
The metabolic pathway of 3-FPM has been evaluated in vivo, revealing several key transformation routes. wikipedia.org The primary pathways include N-oxidation, aryl hydroxylation followed by O-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge, leading to an O/N-bis-dealkylated metabolite. nih.govwikipedia.org These initial transformations are often followed by Phase II conjugation reactions. nih.govwikipedia.org In human urine, the most abundant compounds found are the unchanged 3-FPM and its N-oxide. nih.govwho.int
Phase I Metabolic Reactions
Phase I metabolism of 3-FPM involves a series of reactions that introduce or expose functional groups on the parent molecule.
Aryl hydroxylation is a significant metabolic pathway for 3-FPM, particularly in rat models where aryl hydroxylated metabolites have been identified in urine. who.intwho.int This process involves the addition of a hydroxyl group to the aromatic ring of the molecule. nih.govwikipedia.orgsci-hub.se Subsequent O-methylation of these hydroxylated metabolites has also been observed. nih.govwikipedia.org
N-oxidation is a major transformation pathway for 3-FPM. nih.govwikipedia.orgsci-hub.se The N-oxide metabolite, along with the unchanged parent compound, is one of the main excretion products found in human urine samples. nih.govwho.int
Metabolic processes also include alkyl hydroxylation and oxidation. nih.govwikipedia.org Furthermore, degradation of the ethyl-bridge can occur, resulting in the formation of an O/N-bis-dealkylated metabolite. nih.govwikipedia.org Studies have also identified the product of oxidative ring opening, 2-amino-1-(3-fluorophenyl)propan-1-ol, which has shown a prolonged detection window in self-experiments. nih.govresearchgate.net
Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I reactions, 3-FPM metabolites can undergo Phase II conjugation. nih.govwikipedia.org These reactions, which include glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body. nih.govwikipedia.orgsci-hub.se The formation of seven different glucuronides has been noted in research. who.int
Contribution of Cytochrome P450 (CYP) Isoenzymes in Metabolism Research
In vitro studies using human CYP isoenzymes have been conducted to determine their role in the Phase I metabolism of 3-FPM. nih.gov Research indicates that CYP2A6, CYP2B6, and CYP3A4 are the primary isoenzymes involved in the metabolism of 3-FPM, particularly in the formation of aryl hydroxylated metabolites in rats. who.intwho.int
Identification and Characterization of Major Metabolites
The metabolism of 3-Fluorophenmetrazine (B1651833) (3-FPM) involves several key biotransformation pathways. Research has identified that the primary routes of metabolism include N-oxidation, aryl hydroxylation followed by O-methylation, alkyl hydroxylation, oxidation, and the degradation of the ethyl-bridge, which results in an O/N-bis-dealkylated metabolite. nih.govwikipedia.org These phase I reactions can be followed by phase II conjugation, such as glucuronidation or sulfation. nih.govwikipedia.org
In studies involving human subjects, the predominant forms of 3-FPM found in urine are the unchanged parent compound and its N-oxide. nih.govwho.intresearchgate.net This suggests that a significant portion of the compound is excreted without being metabolized. Further research has corroborated that the main metabolic reactions are aryl-hydroxylation and N-hydroxylation. researchgate.netnih.gov Notably, a product of oxidative ring opening, 2-amino-1-(3-fluorophenyl)propan-1-ol, has also been identified as a metabolite and is significant for its long detection window. researchgate.netnih.gov
In contrast, metabolic pathways appear to differ in rats, where aryl hydroxylated metabolites are the main products found in urine. who.intresearchgate.netwho.int The primary cytochrome P450 isoenzymes implicated in the metabolism of 3-FPM in rats are CYP2A6, CYP2B6, and CYP3A4. who.intwho.intsci-hub.se
The major identified metabolic pathways and resulting metabolites are summarized in the table below.
Table 1: Major Metabolic Pathways and Metabolites of 3-Fluorophenmetrazine
| Metabolic Pathway | Resulting Metabolite(s) | Primary Research Subject(s) |
|---|---|---|
| N-Oxidation | 3-FPM N-oxide | Human, Rat |
| Aryl Hydroxylation | Hydroxy-3-FPM | Rat (major), Human (minor) |
| O-Methylation | Methoxy-3-FPM (following hydroxylation) | Rat |
| Alkyl Hydroxylation | Hydroxy-ethyl-3-FPM | Rat, Human |
| Ethyl-Bridge Degradation | O/N-bis-dealkylated metabolite | Rat, Human |
| Oxidative Ring Opening | 2-amino-1-(3-fluorophenyl)propan-1-ol | Human |
Microbial Biotransformation Studies
The transformation of 3-Fluorophenmetrazine by microorganisms has been investigated, particularly in the context of environmental presence and for its relevance to wastewater-based epidemiology (WBE). nih.gov
In wastewater environments, 3-FPM undergoes microbial biotransformation. nih.gov Studies incubating 3-FPM in influent wastewater have identified several microbial biotransformation products (MBPs). The primary MBPs observed include the 3-FPM N-oxide. nih.govresearchgate.net Another significant transformation pathway involves the hydroxylation at the alpha-methyl position, which is then further oxidized to an aldehyde and subsequently to a carboxylic acid metabolite. nih.govresearchgate.netresearchgate.net The identification of these stable metabolites in wastewater is crucial for developing reliable WBE methods to estimate consumption and differentiate it from direct disposal of the parent compound. nih.govresearchgate.net
Table 2: Microbial Biotransformation Products of 3-FPM in Wastewater
| Transformation Pathway | Biotransformation Product |
|---|---|
| N-Oxidation | 3-FPM N-oxide |
| Alpha-Methyl Hydroxylation | Hydroxy-3-FPM (on the alpha-methyl position) |
| Subsequent Oxidation | Aldehyde metabolite |
To understand the specific microbial actors in its environmental transformation, studies have utilized bacterial strains isolated from wastewater, such as Pseudomonas putida. nih.govwho.int When 3-FPM was incubated with cultures of Pseudomonas putida, the main biotransformation product identified was the N-oxide. nih.govresearchgate.net This finding helps to pinpoint specific microbial actions on the compound and complements the broader findings from wastewater sample analysis. nih.gov
Excretion Patterns in Research Subjects
Research indicates that urinary excretion is the primary route for the elimination of 3-Fluorophenmetrazine and its metabolites from the body. researchgate.netbiosynth.com The excretion profile varies between human and animal subjects.
In human research subjects, a significant portion of 3-FPM is excreted unmetabolized. who.intresearchgate.netnih.gov The main compounds identified in human urine are the unchanged parent drug and the 3-FPM N-oxide metabolite. nih.govresearchgate.net In a controlled self-experiment, 3-FPM was detectable in urine for up to 116 hours. researchgate.netnih.gov Interestingly, while the parent compound was a major excreted substance, the metabolite resulting from oxidative ring opening, 2-amino-1-(3-fluorophenyl)propan-1-ol, demonstrated the longest detection window in urine. researchgate.netnih.gov
In contrast, studies in rats show a different pattern, with aryl hydroxylated metabolites being the predominant excretion products found in urine. researchgate.net
Table 3: Excretion Profile of 3-Fluorophenmetrazine
| Research Subject | Primary Excretion Route | Major Excreted Products | Detection Window (Human Urine) |
|---|---|---|---|
| Human | Urine | Unchanged 3-FPM, 3-FPM N-oxide, 2-amino-1-(3-fluorophenyl)propan-1-ol | Up to 116 hours for the parent compound |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Fluorophenmetrazine (3-FPM) |
| 3-Fluorophenmetrazine Hydrochloride |
| 3-FPM N-oxide |
| 2-amino-1-(3-fluorophenyl)propan-1-ol |
| Phenmetrazine |
| Amphetamine |
| Cocaine |
| Methadone |
| U-47700 |
| MDMA (3,4-methylenedioxymethamphetamine) |
| MDEA (3,4-Methylenedioxy-N-ethylamphetamine) |
| HMMA (4-hydroxy-3-methoxymethamphetamine) |
| HMA (4-hydroxy-3-methoxyamphetamine) |
| MPHP (4'-Methyl-α-pyrrolidinohexiophenone) |
| MPBP (4'-Methyl-α-Pyrrolidinobutiophenone) |
| Serotonin (B10506) |
| Dopamine (B1211576) |
Development and Validation of Chromatographic-Mass Spectrometric Methods
Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of NPS like 3-FPM, offering high selectivity and sensitivity. Both liquid chromatography and gas chromatography-based methods have been extensively developed and validated for this purpose.
LC-ESI-MS/MS has proven to be a highly effective technique for the detection and quantification of 3-FPM in biological fluids. This methodology offers the advantage of analyzing thermally unstable and polar compounds without the need for derivatization.
Researchers have developed and validated an LC-ESI-MS/MS method for the detection of 3-FPM in serum, urine, and oral fluid. nih.govresearchgate.net This method demonstrated good linearity, selectivity, and sensitivity, making it suitable for pharmacokinetic studies and forensic case analysis. nih.govresearchgate.net In one study, chromatographic separation was achieved on a biphenyl (B1667301) phase column using a gradient elution, with a total run time of 26 minutes. researchgate.net Another sensitive and specific LC-MS/MS method was developed for the quantification of 3-FPM in whole blood, utilizing a liquid-liquid extraction at alkaline pH followed by a back-extraction into formic acid. oup.com This method employed a Restek Allure PFP Propyl column for chromatographic separation. oup.com
GC-MS is another powerful tool for the analysis of 3-FPM, often used for confirmation and quantification, particularly in whole blood samples. A GC-MS method for the simultaneous quantification of 3-FPM and other novel psychoactive substances in human blood has been developed and validated. researchgate.netbohrium.com This method involves protein precipitation with trichloroacetic acid followed by solid-phase extraction. researchgate.net For GC-MS analysis, derivatization with trifluoroacetic anhydride (B1165640) (TFA) is often employed to improve the chromatographic properties of the analytes. researchgate.net The analysis is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net
Application in Biological Matrices for Research Purposes (e.g., Urine, Serum, Oral Fluid)
The developed analytical methods have been successfully applied to detect and quantify 3-FPM in a range of biological matrices, which is essential for understanding its pharmacokinetic profile and for forensic analysis.
Serum and Whole Blood: LC-MS/MS methods have been validated for the quantification of 3-FPM in serum and whole blood. nih.govresearchgate.netoup.com These methods are critical in determining the concentration of the drug in the systemic circulation, providing insights into potential impairment or toxicity.
Urine: Both LC-MS/MS and GC-MS methods are utilized for the detection of 3-FPM and its metabolites in urine. nih.govresearchgate.netoup.com Urine analysis is valuable for determining past exposure to the substance due to a typically longer detection window.
Oral Fluid: The detection of 3-FPM in oral fluid using LC-MS/MS has also been established, offering a non-invasive alternative for sample collection. nih.govresearchgate.net
Methodological Parameters for Analytical Validation
To ensure the reliability and accuracy of analytical results, the developed methods undergo a rigorous validation process, assessing several key parameters.
For quantitative analysis, the linearity of the method is established by constructing a calibration curve. This involves analyzing a series of standards with known concentrations of 3-FPM.
For an LC-MS/MS method, linearity was established over a specific concentration range, with the requirements for acceptable linearity, bias, and precision being met. oup.com A GC-MS method demonstrated linearity for 3-FPM in the range of 5-1,000 ng/mL with a coefficient of determination (R²) ranging from 0.991 to 0.998. researchgate.net Another electrochemical method using differential pulse voltammetry showed a linear range from 7.0 to 107.00 μmol/L with a correlation coefficient of 0.9988. researchgate.net
Selectivity ensures that the analytical method can differentiate the analyte of interest from other components in the sample matrix. Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ).
An LC-ESI-MS/MS method was proven to be selective and sufficiently sensitive for the detection of 3-FPM. nih.govresearchgate.net The limits of detection (LODs) were determined to be 0.1 ng/mL in serum, 0.2 ng/mL in urine, and 0.05 ng/mL in oral fluid. nih.govresearchgate.net Another LC-MS/MS method for whole blood had a limit of quantitation (LOQ) of 0.001 mg/L (1 ng/mL). oup.com A validated GC-MS method reported a limit of quantification (LOQ) for 3-FPM of 5 ng/mL in whole blood. researchgate.net
| Analytical Method | Matrix | Linearity Range | LOD/LOQ |
| LC-ESI-MS/MS | Serum | Not Specified | LOD: 0.1 ng/mL |
| LC-ESI-MS/MS | Urine | Not Specified | LOD: 0.2 ng/mL |
| LC-ESI-MS/MS | Oral Fluid | Not Specified | LOD: 0.05 ng/mL |
| LC-MS/MS | Whole Blood | 0.001–0.100 mg/L | LOQ: 0.001 mg/L |
| GC-MS | Whole Blood | 5-1,000 ng/mL | LOQ: 5 ng/mL |
| Differential Pulse Voltammetry | Phosphate (B84403) Buffer | 7.0-107.00 μmol/L | LOD: 4.7 μmol/L |
An in-depth examination of the analytical methodologies for the chemical compound this compound reveals the precision of its detection and the critical nature of distinguishing it from its isomers in research and forensic contexts. The use of certified analytical standards is fundamental to the accuracy and reliability of these applications.
Preclinical Investigations and Research Models
In Vitro Models for Mechanistic Elucidation
In vitro studies have been crucial in determining the primary mechanism of action of 3-FPM. Research utilizing human embryonic kidney (HEK293) cells expressing monoamine transporters has revealed that 3-FPM is a potent inhibitor of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, with significantly less activity at the serotonin (B10506) transporter (SERT). researchgate.netljmu.ac.uktandfonline.com Specifically, the IC50 values, which represent the concentration of a drug that inhibits a biological process by 50%, were found to be less than 2.5 μM for both DAT and NET, while the IC50 for SERT was greater than 80 μM. researchgate.netljmu.ac.uk This indicates a strong preference for catecholamine transporters.
Further investigations have characterized 3-FPM as a substrate-type releaser at these transporters, similar to amphetamine, rather than a blocker like cocaine. who.intwho.int This means that 3-FPM is transported into the presynaptic neuron by DAT and NET, leading to the reverse transport, or efflux, of dopamine and norepinephrine from the neuron into the synapse. researchgate.netljmu.ac.ukwho.int Experiments using rat brain synaptosomes confirmed that 3-FPM induces a concentration-dependent release of monoamines. researchgate.netljmu.ac.uktandfonline.com The half-maximal effective concentrations (EC50) for release were 43 nM for dopamine and 30 nM for norepinephrine, while the EC50 for serotonin release was much higher at 2558 nM, underscoring its selectivity for catecholamines. who.intwikipedia.org
Metabolic studies using human and rat urine, as well as in vitro models with human CYP isoenzymes, have identified the main metabolic pathways of 3-FPM. These include N-oxidation, aryl hydroxylation followed by O-methylation, alkyl hydroxylation, and degradation of the ethyl-bridge. nih.gov In humans, 3-FPM is primarily excreted unchanged or as its N-oxide metabolite. who.intnih.gov
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |
|---|---|---|---|---|
| Uptake Inhibition (IC50) | < 2.5 µM | < 2.5 µM | > 80 µM | researchgate.netljmu.ac.uk |
| Monoamine Release (EC50) | 43 nM | 30 nM | 2558 nM | who.intwikipedia.org |
Animal Models for Neurobiological Research
While specific studies on the dependence potential of 3-FPM in animals are not extensively documented in published literature, its structural and mechanistic similarities to phenmetrazine suggest a potential for abuse. who.intoup.com Phenmetrazine is known to increase extracellular monoamine levels, a mechanism associated with stimulant effects. researchgate.netljmu.ac.uktandfonline.com
Rodent Models in Monoamine Dynamics Studies
Rodent models have been instrumental in understanding the in vivo effects of 3-FPM on monoamine systems. Studies using rat brain synaptosomes have demonstrated that 3-FPM acts as a potent releaser of dopamine and norepinephrine. researchgate.netljmu.ac.uktandfonline.com This is consistent with the in vitro findings and further supports the classification of 3-FPM as an amphetamine-like releaser. who.int The preference for catecholamine release over serotonin release is a key characteristic observed in these models. who.int
Metabolism studies in rats have shown that, unlike in humans, aryl hydroxylated metabolites are prominent in rat urine. who.intnih.gov The primary cytochrome P450 isoenzymes involved in its metabolism in rats are CYP2A6, CYP2B6, and CYP3A4. who.int
Behavioral Models in Addiction Research (excluding abuse liability outcomes)
Behavioral models in animals are essential for characterizing the psychoactive effects of substances like 3-FPM.
Although specific locomotor activity data for 3-FPM is not detailed in the provided search results, the significant dopamine and norepinephrine releasing properties of the compound strongly suggest it would increase locomotor activity in rodents. This is a characteristic effect of psychostimulants that enhance catecholamine neurotransmission. For instance, phenmetrazine, a close structural analog, is known to produce hyperlocomotion in animal models.
The primary neurochemical response to 3-FPM in rodent models is the elevation of extracellular dopamine and norepinephrine levels in the brain. researchgate.netljmu.ac.uktandfonline.com This is a direct consequence of its action as a substrate-type releaser at DAT and NET. who.int The comparatively weak effect on serotonin release suggests that the neurochemical profile of 3-FPM is dominated by its impact on catecholaminergic systems. who.int This profile is consistent with other stimulants known to have a high potential for abuse. ljmu.ac.uk
Methodological Considerations in Preclinical Study Design
When designing preclinical studies for novel psychoactive substances like 3-FPM, several factors are critical. The use of multiple in vitro and in vivo models provides a more comprehensive understanding of the compound's pharmacology. For instance, combining data from cell-based transporter assays with synaptosomal release experiments and animal behavioral models allows for a more complete picture of the drug's mechanism and effects. researchgate.netljmu.ac.uktandfonline.com
It is also important to consider the potential for isomeric differences. Studies on 3-FPM have often included its positional isomers, 2-FPM and 4-FPM, for comparison, as these can exhibit different pharmacological profiles and may appear on the illicit market. researchgate.netljmu.ac.uk
Furthermore, pharmacokinetic studies are crucial for interpreting behavioral and neurochemical data. Validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are necessary to accurately measure the compound and its metabolites in biological samples. nih.govresearchgate.net Understanding the metabolic pathways and excretion products is also vital for both mechanistic studies and for developing detection methods. nih.gov
Legal and Regulatory Research Perspectives
Academic Analysis of Regulatory Frameworks for Novel Psychoactive Substances (NPS)
The rapid proliferation of NPS has exposed the limitations of traditional drug control laws, which are often substance-specific and slow to adapt. manchester.ac.uk This has led to a reactive approach where new substances are only controlled after they have emerged and, in some cases, caused public health issues. The sheer number and chemical diversity of NPS pose a significant challenge to these established systems. mdpi.com
Academics have critically analyzed various international regulatory responses to the NPS phenomenon. These responses range from individual substance scheduling to more innovative approaches like the United Kingdom's Psychoactive Substances Act 2016, which introduced a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect. karger.com However, the effectiveness of such broad legislation is a subject of ongoing debate, with some studies suggesting it may lead to unintended consequences, such as the displacement of markets and the emergence of even more potent and dangerous substances. karger.com
In New Zealand, the Psychoactive Substances Act of 2013 attempted to create a regulated legal market for NPS, requiring manufacturers to prove a product's low risk before it could be sold. manchester.ac.uknih.gov However, the implementation of this act faced numerous challenges, including issues with interim product approvals and enforcement, ultimately leading to significant amendments. nih.gov These international case studies highlight the complexity of regulating NPS and the absence of a one-size-fits-all solution.
The continuous emergence of NPS, often with minor chemical modifications to circumvent existing laws, underscores the need for more agile and forward-thinking regulatory frameworks. mdpi.commarshallcenter.org Researchers have emphasized the importance of international cooperation, real-time data sharing, and the development of more flexible legal tools to address this evolving challenge. manchester.ac.ukmarshallcenter.org
Role of Patent Literature in Chemical Research and Regulatory Landscape
Patent literature serves as a critical, though often underutilized, resource in both chemical research and the understanding of the regulatory landscape. researchgate.net Patents provide a detailed repository of technical and commercial information about new chemical entities, synthesis processes, and their applications. nih.gov For researchers, patent databases can be a valuable tool for identifying existing research, avoiding duplication of effort, and sparking new ideas for innovation. profwurzer.comclarivate.com
From a regulatory perspective, patent landscape analysis can offer insights into emerging technological trends and potential future challenges. researchgate.net By monitoring patent activity, regulatory bodies can gain an early awareness of new chemical classes and psychoactive substances long before they appear on the illicit market. This proactive approach can inform the development of more timely and effective regulatory strategies.
The process of obtaining a patent for a new chemical compound involves disclosing its structure and method of synthesis. profwurzer.com This information, once published, becomes part of the public domain and can be accessed by researchers and regulators worldwide. While the primary purpose of a patent is to grant the inventor exclusive rights for a limited period, the disclosed information contributes to the broader scientific knowledge base. cambridge.org
However, the relationship between patent law and the regulation of NPS is complex. While a patent may be granted for a novel chemical compound with potential therapeutic applications, the regulatory approval for its use in humans is a separate and rigorous process. cambridge.org The existence of a patent does not confer any legal right to produce or supply the substance for non-medicinal purposes.
Research Chemical Designations and Their Implications for Scientific Study
The term "research chemical" is often used to describe substances that are intended for laboratory research use only and not for human or veterinary consumption. quora.comgreenhousetreatment.com This designation has significant implications for scientific study, both positive and negative. On one hand, the availability of these compounds allows researchers to investigate new chemical structures and their pharmacological properties in a controlled laboratory setting. acn.edu.au
However, the "research chemical" label is also exploited by clandestine laboratories and online vendors to distribute NPS for recreational use, often with packaging that explicitly states "not for human consumption" to circumvent drug laws. greenhousetreatment.com This creates a challenging environment for legitimate scientific research. The association of "research chemicals" with illicit use can lead to increased scrutiny and regulatory hurdles for scientists seeking to study these compounds for legitimate scientific and medical purposes. acn.edu.au
The lack of quality control and the unknown purity of substances sold as "research chemicals" on the illicit market pose significant risks. mdpi.com In contrast, legitimate scientific research requires chemicals of a known purity and quality to ensure the validity and reproducibility of experimental results. quora.com The ambiguity surrounding the term "research chemical" highlights the need for a clear distinction between substances used in bona fide scientific investigation and those illicitly marketed for recreational use. This distinction is crucial for both protecting public health and ensuring that legitimate scientific inquiry is not unduly hindered. nih.gov
Wastewater-Based Epidemiology (WBE) as a Research Tool for Compound Monitoring
Wastewater-based epidemiology (WBE) has emerged as a valuable and objective tool for monitoring the use of various substances within a population, including NPS. acs.orgciphi.cacsic.es This innovative approach involves the chemical analysis of untreated wastewater to detect and quantify the presence of parent compounds and their metabolites. uoa.gr By sampling wastewater from a treatment plant, researchers can gain insights into the collective substance use of the community it serves, providing near real-time data. csic.esresearchgate.net
WBE offers several advantages over traditional epidemiological methods such as surveys or crime statistics. It is non-invasive, provides objective data, and can capture trends in substance use over time and across different geographical areas. csic.es This methodology can be particularly useful for monitoring the emergence and spread of NPS, as it can detect their presence even if they are not yet widely recognized or reported through other surveillance systems. researchgate.net
The process of WBE involves several steps, including the collection of composite wastewater samples, extraction and concentration of the target compounds, and analysis using advanced analytical techniques like liquid chromatography-tandem mass spectrometry. uoa.gr The data obtained can be used to estimate the per capita consumption of a particular substance in a given population. researchgate.net
For a compound like 3-Fluorophenmetrazine (B1651833) Hydrochloride, WBE could potentially be used to:
Detect its presence and prevalence in a specific community.
Monitor trends in its use over time.
Assess the effectiveness of any regulatory interventions.
Provide early warning of its emergence in new areas.
The application of WBE to NPS monitoring is a growing field of research. As analytical methods become more sensitive and comprehensive, WBE is poised to become an even more powerful tool for public health surveillance and for understanding the dynamics of the ever-changing landscape of novel psychoactive substances. acs.orgciphi.ca
Interactive Data Table: Key Aspects of Regulatory and Research Perspectives
| Section | Key Focus | Implications for 3-Fluorophenmetrazine Hydrochloride |
| 8.1. Academic Analysis of Regulatory Frameworks for NPS | Challenges of traditional drug laws in addressing the rapid emergence of NPS. | Highlights the legal complexities in classifying and controlling this compound. |
| 8.2. Role of Patent Literature in Chemical Research | Use of patent data to track new chemical innovations and inform regulatory strategies. | Patent filings could provide early indications of similar emerging compounds. |
| 8.3. Research Chemical Designations | The dual use of the "research chemical" label for both legitimate science and illicit distribution. | Its potential sale as a "research chemical" complicates its legal status and research. |
| 8.4. Wastewater-Based Epidemiology (WBE) | Monitoring population-level substance use through the analysis of wastewater. | Offers a method to anonymously track the prevalence and trends of its use. |
Future Directions and Emerging Research Avenues
Elucidating Uncharacterized Metabolic Pathways
While the primary metabolic pathways of 3-Fluorophenmetrazine (B1651833) (3-FPM) have been identified, further research is needed to fully elucidate all transformation routes. Current knowledge indicates that the main metabolic reactions include N-oxidation, aryl hydroxylation followed by O-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge, leading to an O/N-bis-dealkylated metabolite. wikipedia.orgnih.gov These transformations are further combined with glucuronidation or sulfation. wikipedia.orgnih.gov The primary metabolites excreted in human urine are the unchanged parent compound and its N-oxide. nih.gov
However, the existence of less common or "cryptic" metabolic pathways remains a possibility. nih.gov The identification of all metabolites is crucial for a comprehensive understanding of the compound's disposition and for developing robust analytical methods for its detection in biological samples. nih.gov Future research could employ high-resolution mass spectrometry and advanced separation techniques to identify and characterize these minor or previously unobserved metabolites. nih.govresearchgate.netnih.gov Additionally, studying the metabolic profiles in diverse populations and considering genetic polymorphisms in metabolic enzymes could provide a more complete picture.
Advanced Structural Biology Approaches to Transporter Interactions
3-FPM is known to interact with monoamine transporters, acting as a releasing agent for norepinephrine (B1679862) and dopamine (B1211576), with significantly less effect on serotonin (B10506) transporters. wikipedia.orgiiab.me It inhibits the uptake of dopamine and norepinephrine with potencies similar to cocaine. nih.govljmu.ac.ukresearchgate.netljmu.ac.uk The interaction of 3-FPM with these transporters is fundamental to its pharmacological effects.
While the functional aspects of these interactions have been studied, a detailed understanding of the structural basis of this binding is still lacking. amazonaws.com Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, could provide high-resolution structures of 3-FPM bound to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). frontiersin.orgnih.gov Such studies would reveal the specific amino acid residues involved in the binding and the conformational changes that occur upon binding. This information would be invaluable for understanding the selectivity of 3-FPM for catecholamine transporters and could guide the design of new molecules with tailored transporter affinities. frontiersin.org Computational docking studies, guided by experimental data, can further refine our understanding of these interactions at an atomic level. frontiersin.org
Development of Novel Analytical Assays
A variety of analytical methods have been developed for the detection and quantification of 3-FPM in biological matrices, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.govoup.com These methods have been validated for use in serum, urine, and oral fluid. researchgate.netnih.gov Additionally, techniques like thin-layer chromatography (TLC) and X-ray crystallography have been used for structural confirmation. newchemicalz.comwho.int Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, have also been explored for the determination of 3-FPM. researchgate.net
Despite these advances, there is always a need for more rapid, sensitive, and field-deployable analytical assays. The development of immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), could offer a high-throughput screening tool for the preliminary detection of 3-FPM. researchgate.net Furthermore, exploring novel sensor technologies, potentially based on electrochemical or optical principles, could lead to portable devices for on-site testing. The synthesis and characterization of positional isomers, such as 2-FPM and 4-FPM, are crucial for developing selective analytical methods that can differentiate between these closely related compounds. researchgate.netdrugsandalcohol.ienih.gov
| Analytical Technique | Matrix | Key Findings |
| GC-MS | Urine, Microbial Incubations | Identification of metabolites and microbial biotransformation products. nih.gov |
| LC-MS/MS | Whole Blood, Serum, Urine, Oral Fluid | Quantification of 3-FPM and its metabolites. researchgate.netnih.govoup.com |
| TLC | Powdered Samples | Differentiation of 3-FPM from its positional isomers. who.intresearchgate.net |
| X-ray Crystallography | Powdered Samples | Confirmation of the chair conformation of the 3-FPM cation. who.intresearchgate.net |
| Electrochemical Methods | Buffer Solutions | Development of a method for 3-FPM determination with a limit of detection of 4.7 μmol/L. researchgate.net |
Exploration of Additional Receptor System Interactions
The primary pharmacological activity of 3-FPM is attributed to its interaction with monoamine transporters. nih.govljmu.ac.ukresearchgate.netljmu.ac.uk However, the potential for this compound to interact with other receptor systems in the central nervous system remains an area for further investigation. Psychoactive substances often exhibit polypharmacology, meaning they can bind to multiple targets. nih.govresearchgate.net
Future research should include comprehensive receptor screening panels to assess the binding affinity of 3-FPM and its metabolites for a wide range of receptors, including but not limited to serotonergic, adrenergic, and dopaminergic receptor subtypes, as well as other potential targets like trace amine-associated receptors (TAARs). nih.govnih.gov Understanding these off-target interactions is critical for a complete pharmacological profiling of the compound and may reveal unexpected biological activities.
Computational Predictive Modeling for Analog Development
Computational modeling has become an indispensable tool in modern drug discovery and development. nih.govbiointerfaceresearch.comrsc.orgijrpas.com In the context of 3-FPM, in silico methods can be employed to predict the pharmacological and metabolic profiles of novel analogs. By creating computational models of monoamine transporters, researchers can perform virtual screening of libraries of virtual 3-FPM derivatives to predict their binding affinities and selectivities. frontiersin.orguni-augsburg.de
Quantitative structure-activity relationship (QSAR) studies can be used to build models that correlate the chemical structure of 3-FPM analogs with their biological activity. utwente.nlmdpi.com These models can then be used to predict the potency and efficacy of newly designed compounds. Furthermore, predictive metabolism software can be utilized to anticipate the metabolic fate of novel analogs, helping to identify potentially reactive or long-lived metabolites. mdpi.com This integrated computational approach can significantly accelerate the design and synthesis of new chemical entities with desired pharmacological properties while minimizing undesirable characteristics.
Q & A
Basic Research Question
- Screening : Enzyme-linked immunosorbent assay (ELISA) for preliminary detection in blood/urine (sensitivity: 1 µg/mL) .
- Confirmation : LC-MS/MS in multiple reaction monitoring (MRM) mode with transitions m/z 196 → 110 (quantifier) and m/z 196 → 91 (qualifier). Use deuterated analogs (e.g., 3-FPM-d₃) as internal standards .
- High-resolution mass spectrometry (HRMS) : For non-targeted metabolomics, apply Q-TOF or Orbitrap platforms with mass accuracy <5 ppm to resolve metabolites .
Q. Example LC Parameters :
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 | 0.1% formic acid/acetonitrile | 0.3 mL/min | 6.2 min |
How can researchers resolve contradictory data on this compound’s metabolic pathways across species?
Advanced Research Question
Discrepancies between rat and human metabolism (e.g., hydroxylation vs. glucuronidation) arise from cytochrome P450 (CYP) isoform differences:
- In vitro CYP profiling : Incubate 3-FPM with recombinant human CYP2D6/3A4 and rat CYP2C11 to identify species-specific metabolites .
- Cross-species validation : Administer radiolabeled ³⁴C-3-FPM to rats and human hepatocytes, then compare urinary metabolites via HRMS .
- Microbial biotransformation : Use Pseudomonas putida to simulate environmental degradation pathways in wastewater .
Q. Key Metabolites Identified :
| Species | Major Metabolite | Enzyme Responsible |
|---|---|---|
| Human | 3-FPM-glucuronide | UGT2B7 |
| Rat | 4-hydroxy-3-FPM | CYP2C11 |
What strategies differentiate this compound from its ortho- and para-substituted isomers in forensic analysis?
Advanced Research Question
Structural isomers (e.g., 2-FPM, 4-FPM) require orthogonal analytical approaches:
- LC-HRMS : Monitor exact mass differences (Δ <0.02 Da) and fragment ion ratios (e.g., m/z 110 vs. m/z 123) .
- NMR spectroscopy : Compare aromatic proton splitting patterns in CD₃OD (ortho-FPM shows doublet-of-doublets at δ 7.2 ppm) .
- Reference standards : Use certified materials (e.g., 3-chlorophenmetrazine hydrochloride) to validate retention times .
Q. Differentiation Table :
| Isomer | Retention Time (min) | Characteristic Fragment (m/z) |
|---|---|---|
| 3-FPM | 6.2 | 110 |
| 2-FPM | 5.8 | 123 |
| 4-FPM | 6.5 | 91 |
How should researchers design experiments to investigate this compound’s neurochemical effects while minimizing confounding variables?
Advanced Research Question
- Dose-response curves : Administer 3-FPM (1–30 mg/kg, i.p.) in Sprague-Dawley rats, controlling for circadian rhythms by standardizing testing times .
- Behavioral assays : Pair locomotor activity (open-field test) with microdialysis to correlate dopamine release with hyperactivity .
- Negative controls : Include saline/vehicle groups and co-administer selective antagonists (e.g., SCH23390 for D1 receptors) to confirm mechanism .
Statistical Consideration : Use mixed-effects models to account for inter-individual variability in neurotransmitter baseline levels .
What quality control protocols ensure reliability in synthesizing this compound for research?
Advanced Research Question
- Purity verification : Conduct NMR (¹H/¹³C) and LC-UV (purity >98%) with a C18 column and 254 nm detection .
- Residual solvent analysis : Gas chromatography (GC) to detect traces of synthesis solvents (e.g., acetonitrile, ethyl acetate) below ICH Q3C limits .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and thermal decomposition .
Q. Synthetic Yield Optimization :
| Step | Yield (%) | Key Intermediate |
|---|---|---|
| Fluorination | 78 | 3-fluorophenylmorpholine |
| Hydrochloride Salt Formation | 92 | Final product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
